N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide
Description
This compound is a thienopyrimidine derivative characterized by a unique structural framework:
- Thioacetamide linker: A sulfur-containing bridge that enhances electron delocalization and influences pharmacokinetic properties.
- Cyclohepta[4,5]thieno[2,3-d]pyrimidine core: A seven-membered fused ring system with a thiophene-pyrimidine scaffold, contributing to conformational flexibility and hydrophobic interactions.
The compound’s design likely targets kinase inhibition or anticancer activity, given the prevalence of thienopyrimidine derivatives in such applications .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraen-3-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c25-18(24-13-6-7-15-16(10-13)27-9-8-26-15)11-28-20-19-14-4-2-1-3-5-17(14)29-21(19)23-12-22-20/h6-7,10,12H,1-5,8-9,11H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYUZRGCUPGXIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=NC=N3)SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step processes that include the reaction of 2,3-dihydrobenzo[b][1,4]dioxin derivatives with various thioacetamides. For instance, the synthesis can start with N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) reacting with appropriate sulfonyl chlorides and subsequently with bromo-acetamides to yield the target compound. The following reaction scheme illustrates this process:
- Starting Material : N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine)
- Reagents : 4-methylbenzenesulfonyl chloride and bromo-acetamides
- Conditions : Aqueous alkaline medium and DMF as solvent
This method has been shown to yield various derivatives with promising biological profiles.
Research indicates that the compound exhibits various biological activities including:
- Antimicrobial Activity : Compounds derived from the benzo[b][1,4]dioxin structure have been reported to possess antimicrobial properties against a range of pathogens. For example, derivatives have shown activity against both Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD), respectively .
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
- Antimicrobial Studies : A study demonstrated that derivatives of 2H-benzodioxins exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) was explored to understand how modifications influence efficacy .
- Neuroprotective Effects : Another research highlighted the potential neuroprotective effects of related compounds in models of neurodegeneration. These findings suggest that modifications in the dioxin structure can enhance neuroprotective properties against oxidative stress-induced neuronal death .
Comparative Biological Activity Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs (see ):
*Calculated based on molecular formula.
Structural and Electronic Differences
- Ring Size : The target compound’s cyclohepta ring (7-membered) confers greater conformational flexibility compared to cyclopenta (5-membered) derivatives . This flexibility may improve binding to larger enzymatic pockets.
- Linker Groups : The thioacetamide linker (C–S bond) in the target compound provides stronger electron-withdrawing effects and higher metabolic stability than oxyacetamide (C–O bond) analogs .
- Pyrazinyl-triazole systems () enhance π-π stacking with aromatic residues in target proteins.
Pharmacological Implications
- Anticancer Activity: Thienopyrimidine derivatives with dihydrobenzo[1,4]dioxin moieties (e.g., ) often exhibit antiproliferative effects by inhibiting kinases like EGFR or VEGFR .
- Synthetic Accessibility : Compounds with methyl or allyl groups () are synthesized in higher yields (e.g., 68% in ) compared to bulkier analogs.
Key Research Findings
Synthetic Routes :
- The target compound is synthesized via nucleophilic substitution between chloroacetamide intermediates and thiol-containing heterocycles, often using NaHCO₃/NaI as catalysts .
- Derivatives with triazole or pyrazine substituents require multi-step cycloaddition or cross-coupling reactions .
Spectroscopic Characterization: ¹H NMR: Methyl groups in dimethylthienopyrimidine analogs () resonate at δ 2.24–2.37 ppm . IR: Thioacetamide linkers show S–C=O stretches near 1,650 cm⁻¹, distinct from oxyacetamide’s C=O stretches at ~1,720 cm⁻¹ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
